REACTION_SMILES
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[C:28]([O:29][CH2:30][CH3:31])(=[O:32])[CH3:33].[CH3:1][C:2]1([CH3:17])[O:3][c:4]2[c:5]([cH:8][c:9]([N+:14]([O-:15])=[O:16])[c:10]([CH3:13])[c:11]2[CH3:12])[C:6]1=[O:7].[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH3:34][OH:35].[CH:18]([O-:19])=[O:20].[NH4+:21]>>[CH3:1][C:2]1([CH3:17])[O:3][c:4]2[c:5]([cH:8][c:9]([NH2:14])[c:10]([CH3:13])[c:11]2[CH3:12])[C:6]1=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Cc1c([N+](=O)[O-])cc2c(c1C)OC(C)(C)C2=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c([N+](=O)[O-])cc2c(c1C)OC(C)(C)C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Cc1c(N)cc2c(c1C)OC(C)(C)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |